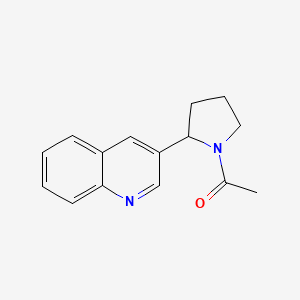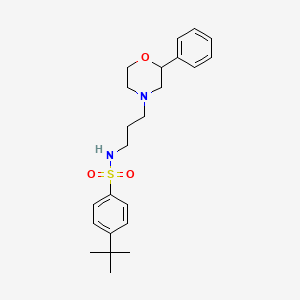![molecular formula C25H26N2O2 B2945721 1-benzyl-4-[(2E)-3-(4-methoxy-1-naphthyl)-2-propenoyl]piperazine CAS No. 892147-47-6](/img/structure/B2945721.png)
1-benzyl-4-[(2E)-3-(4-methoxy-1-naphthyl)-2-propenoyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-4-[(2E)-3-(4-methoxy-1-naphthyl)-2-propenoyl]piperazine is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a benzyl group and a propenoyl group attached to a methoxy-naphthyl moiety. Its unique structure makes it a subject of interest in medicinal chemistry and pharmacological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-[(2E)-3-(4-methoxy-1-naphthyl)-2-propenoyl]piperazine typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Propenoylation: The final step involves the introduction of the propenoyl group. This can be achieved through a Claisen-Schmidt condensation reaction between 4-methoxy-1-naphthaldehyde and the benzylated piperazine in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-benzyl-4-[(2E)-3-(4-methoxy-1-naphthyl)-2-propenoyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The propenoyl group can be reduced to a propyl group using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: 1-benzyl-4-[(2E)-3-(4-hydroxy-1-naphthyl)-2-propenoyl]piperazine.
Reduction: 1-benzyl-4-[(2E)-3-(4-methoxy-1-naphthyl)propyl]piperazine.
Substitution: Various substituted piperazines depending on the alkyl or aryl halide used.
Wissenschaftliche Forschungsanwendungen
1-benzyl-4-[(2E)-3-(4-methoxy-1-naphthyl)-2-propenoyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Biological Research: Used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 1-benzyl-4-[(2E)-3-(4-methoxy-1-naphthyl)-2-propenoyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-benzyl-4-[(2E)-3-(4-hydroxy-1-naphthyl)-2-propenoyl]piperazine
- 1-benzyl-4-[(2E)-3-(4-methoxy-1-naphthyl)propyl]piperazine
- 1-benzyl-4-[(2E)-3-(4-methoxy-1-phenyl)-2-propenoyl]piperazine
Uniqueness
1-benzyl-4-[(2E)-3-(4-methoxy-1-naphthyl)-2-propenoyl]piperazine is unique due to the presence of the methoxy-naphthyl moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity and specificity towards biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
(E)-1-(4-benzylpiperazin-1-yl)-3-(4-methoxynaphthalen-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c1-29-24-13-11-21(22-9-5-6-10-23(22)24)12-14-25(28)27-17-15-26(16-18-27)19-20-7-3-2-4-8-20/h2-14H,15-19H2,1H3/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGAEYDFZHCBLH-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=CC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)/C=C/C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[cyano(2,4-dimethoxyphenyl)methyl]-2-(3,4-difluorophenyl)acetamide](/img/structure/B2945645.png)
![3-[4-(2-Chloroacetyl)piperazin-1-yl]-1-(oxan-4-yl)piperidin-2-one](/img/structure/B2945647.png)

![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2945649.png)



![Diethyl 5-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2945654.png)

![(4-oxo-1,2,3,4-tetrahydro-5H-cyclopenta[c]quinolin-5-yl)acetic acid](/img/structure/B2945656.png)
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-ethoxybenzofuran-3(2H)-one](/img/structure/B2945658.png)

